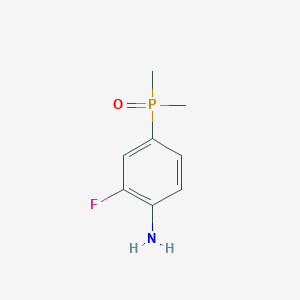

4-(Dimethylphosphoryl)-2-fluoroaniline

Overview

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes, its reactivity with other compounds, and the conditions under which it reacts .Physical and Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like reactivity, flammability, etc .Scientific Research Applications

Synthesis and Chemistry

- Synthesis of Key Intermediates : It is used as a starting material in the synthesis of key intermediates like 4-hydroxy-2-(4-fluoroanilino)-5,6-dimethylpyrimidine, which is crucial for developing novel types of potassium-competitive acid blockers (Liu Chang, 2009).

- Fluorophore Development : 4-(Dimethylphosphoryl)-2-fluoroaniline derivatives are used in the development of solvatochromic fluorophores for studying DNA–protein interactions and other biological applications (Jan Riedl et al., 2012).

Biological and Medical Applications

- Protein Structure and Dynamics : The compound is a precursor in the synthesis of fluorescent amino acids used for studying protein structure, dynamics, and interactions in both prokaryotic and eukaryotic organisms (D. Summerer et al., 2006).

- Nucleic Acid Binding and Imaging : this compound derivatives have shown strong binding ability to duplex DNA and can be used as pre-staining dyes for DNA and RNA electrophoresis. They also concentrate rapidly in cell nuclei and have potential applications in nuclear imaging (Jin Zhou et al., 2014).

Material Science and Photophysical Applications

- Photophysical Studies : The derivatives of this compound are used in studying the photophysical characteristics of various fluorophores, which are important for applications in organic photoemitting diodes and other optical materials (A. Asiri et al., 2015).

- Selective Fluorescent Chemosensors : Some derivatives have been utilized as selective fluorescent chemosensors for cyanide anions in mixed aqueous systems, demonstrating their potential for practical applications in environmental and biological systems (Wen Yang et al., 2015).

Mechanism of Action

Safety and Hazards

Properties

IUPAC Name |

4-dimethylphosphoryl-2-fluoroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11FNOP/c1-12(2,11)6-3-4-8(10)7(9)5-6/h3-5H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRMFKTMOONLXRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC(=C(C=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11FNOP | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

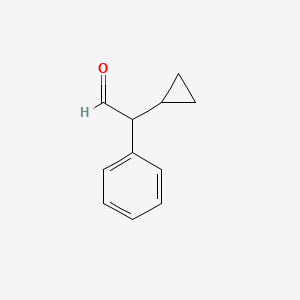

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-bromophenyl)sulfanylethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2543436.png)

![2-[(4-Methoxybenzyl)sulfanyl]-4-methyl-6-phenylnicotinonitrile](/img/structure/B2543446.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-oxo-2-((4-(thiophen-2-yl)thiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2543450.png)